Valyl-leucyl-arginine-4-methoxy-2-naphthylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Valyl-leucyl-arginine-4-methoxy-2-naphthylamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amino, amide, and methoxy groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Valyl-leucyl-arginine-4-methoxy-2-naphthylamide typically involves multi-step organic synthesis. The process begins with the preparation of the individual amino acid derivatives, followed by their sequential coupling using peptide bond formation techniques. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides and peptide-like molecules. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and handling.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bonds can be reduced to amines under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the amide bonds can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can serve as a model peptide for studying protein-protein interactions, enzyme-substrate binding, and other biochemical processes. Its amino acid sequence can be modified to investigate the effects of specific residues on biological activity.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure can be optimized to enhance its binding affinity to specific molecular targets, making it a candidate for drug development. Additionally, it can be used in the design of peptide-based vaccines and diagnostic tools.
Industry
In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as improved stability, solubility, or bioavailability. It can also be used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Valyl-leucyl-arginine-4-methoxy-2-naphthylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino acid residues can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Valyl-leucyl-arginine-4-methoxy-2-naphthylamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific amino acid sequence and the presence of functional groups that confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable tool for research and development in various fields.
Eigenschaften
CAS-Nummer |
81523-92-4 |
---|---|
Molekularformel |
C28H43N7O4 |
Molekulargewicht |
541.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-2-[(4-methoxynaphthalen-2-yl)amino]pentanoyl]-4-methylpentanamide |
InChI |
InChI=1S/C28H43N7O4/c1-16(2)13-22(34-27(38)24(29)17(3)4)26(37)35-25(36)21(11-8-12-32-28(30)31)33-19-14-18-9-6-7-10-20(18)23(15-19)39-5/h6-7,9-10,14-17,21-22,24,33H,8,11-13,29H2,1-5H3,(H,34,38)(H4,30,31,32)(H,35,36,37)/t21-,22-,24+/m0/s1 |
InChI-Schlüssel |
JKMOFAXEUDEHQL-WPFOTENUSA-N |
SMILES |
CC(C)CC(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(C(C)C)N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)[C@@H](C(C)C)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(C(C)C)N |
Piktogramme |
Health Hazard |
Synonyme |
Val-Leu-Arg-4-MNA valyl-leucyl-arginine-4-methoxy-2-naphthylamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.